1-Methoxy-3-(penta-3-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-3-(penta-3-yl)benzene is an organic compound with the molecular formula C12H18O and a molecular weight of 178.27 g/mol . This compound is characterized by a benzene ring substituted with a methoxy group (-OCH3) and a penta-3-yl group. It is used in various scientific research applications, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 1-Methoxy-3-(penta-3-yl)benzene can be achieved through several methods. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a halogenated benzene derivative with a boronic acid or ester to form the desired product.
Industrial production methods for this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the production process.
Analyse Chemischer Reaktionen
1-Methoxy-3-(penta-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophilic attack.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce functional groups or modify existing ones. Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated, nitrated, or sulfonated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-3-(penta-3-yl)benzene has several scientific research applications, including:
Proteomics Research: The compound is used as a biochemical reagent in proteomics studies to investigate protein structures and functions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-Methoxy-3-(penta-3-yl)benzene depends on its specific application. In proteomics research, the compound may interact with proteins through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can help elucidate protein structures and functions.
In medicinal chemistry, the compound’s derivatives may target specific molecular pathways or receptors, leading to therapeutic effects. The exact mechanism of action would depend on the specific derivative and its biological target .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-3-(penta-3-yl)benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(penta-1,3-diyn-1-yl)benzene: This compound has a similar structure but with a different substitution pattern on the benzene ring.
1-Methoxy-3-methylbenzene:
1-Methoxy-3-(penta-1,2-dien-3-yl)benzene: This compound features a different alkenyl substitution on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in proteomics and organic synthesis Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules
Eigenschaften
IUPAC Name |
1-methoxy-3-pentan-3-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10(5-2)11-7-6-8-12(9-11)13-3/h6-10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPHKJRGXCPQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.